nor-1
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Overview
Description
(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide is an organic compound characterized by its unique structural configuration This compound features both E and Z isomers, which refer to the spatial arrangement of substituents around its double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes or ketones with hydroxylamine to form the hydroxyimino group. Subsequent steps may include nitration, methylation, and methoxylation under controlled conditions to introduce the nitro, methyl, and methoxy groups, respectively. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired isomeric configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of production. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity and properties.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions vary depending on the desired transformation, with parameters like temperature, solvent, and pH being carefully controlled.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield nitro-oximes, while reduction can produce amino derivatives
Scientific Research Applications
(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s bioactive properties make it a candidate for investigating biological pathways and interactions.
Medicine: Potential therapeutic applications include drug development for targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyimino group can form hydrogen bonds, while the nitro group may participate in redox reactions. These interactions can modulate biological pathways, leading to specific physiological effects. Detailed studies using techniques like molecular docking and spectroscopy are essential to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxyimino derivatives, nitroalkenes, and methoxy-substituted alkenes. Examples are:
- (E)-2-hydroxyimino-4-methyl-5-nitrohex-3-enamide
- (Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide
- 2-hydroxyimino-6-methoxy-4-methyl-5-nitrohexane
Uniqueness
The uniqueness of (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide lies in its specific isomeric configuration, which influences its chemical reactivity and biological activity. The combination of hydroxyimino, methoxy, methyl, and nitro groups in a single molecule provides a versatile platform for exploring various chemical transformations and applications.
Biological Activity
NOR-1, or Neuron-derived Orphan Receptor 1, is a member of the NR4A subfamily of nuclear receptors, which play critical roles in various physiological and pathological processes. This article explores the biological activity of this compound, focusing on its involvement in vascular biology, cancer biology, and its potential as a therapeutic target.
Structure and Function of this compound
This compound features a conserved molecular structure that includes:
- N-terminal domain : Non-conserved, involved in transcriptional activation.
- DNA-binding domain (DBD) : Highly conserved, responsible for binding to specific DNA sequences.
- C-terminal domain : Moderately conserved, contains a ligand-binding domain (LBD) and a ligand-dependent activation function (AF-2) domain.
Unlike other NR4A receptors, this compound does not require ligand binding for transcriptional activity, suggesting it is constitutively active .
1. Vascular Biology
This compound has been implicated in various vascular pathologies, including:
- Atherosclerosis : Studies show that this compound is overexpressed in atherosclerotic plaques. Its expression is induced by proatherogenic stimuli, which promote endothelial cell proliferation and survival .
- Vascular remodeling : this compound regulates genes involved in cell cycle progression. Its overexpression increases vascular cell proliferation, while its suppression leads to increased intimal thickening in models of carotid artery ligation .
Table 1: Effects of this compound on Vascular Cells
Cell Type | Effect of this compound Overexpression | Mechanism Involved |
---|---|---|
Endothelial Cells | Increased proliferation and survival | Induction by VEGF and thrombin |
Vascular Smooth Muscle Cells | Enhanced cell cycle progression | Regulation of genes for cell cycle |
2. Cancer Biology
This compound has been identified as a potential tumor suppressor in certain cancers. For example:
- Nasopharyngeal Carcinoma (NPC) : Studies indicate that the this compound promoter is frequently hypermethylated in NPC cell lines, leading to decreased expression. Ectopic expression of this compound inhibited tumor cell colony formation and viability .
Case Study: Hypermethylation in NPC
In a study analyzing 21 primary NPC biopsies:
- 61.9% showed hypermethylation of the this compound promoter.
- Hypermethylated alleles were absent in non-cancerous tissues, suggesting a significant role for this compound in NPC pathogenesis .
3. Exercise and Metabolic Regulation
Recent research indicates that this compound expression is upregulated during exercise through calcium/calcineurin signaling pathways. This suggests its involvement in metabolic adaptations associated with physical activity .
Properties
CAS No. |
163032-70-0 |
---|---|
Molecular Formula |
C8H13N3O5 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
(E)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide |
InChI |
InChI=1S/C8H13N3O5/c1-5(3-6(10-13)8(9)12)7(4-16-2)11(14)15/h3,7,13H,4H2,1-2H3,(H2,9,12)/b5-3+,10-6? |
InChI Key |
HCUOEKSZWPGJIM-MPSCHTTFSA-N |
SMILES |
CC(=CC(=NO)C(=O)N)C(COC)[N+](=O)[O-] |
Isomeric SMILES |
C/C(=C\C(=NO)C(=O)N)/C(COC)[N+](=O)[O-] |
Canonical SMILES |
CC(=CC(=NO)C(=O)N)C(COC)[N+](=O)[O-] |
Pictograms |
Irritant |
Synonyms |
1,3-dihydroxy-4,4,5,5-tetramethyl-2-(4-carboxyphenyl)tetrahydroimidazole 1,3-DTCTI 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide carboxy-PTIO cPTIO NOR 1 |
Origin of Product |
United States |
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